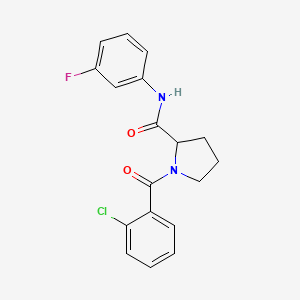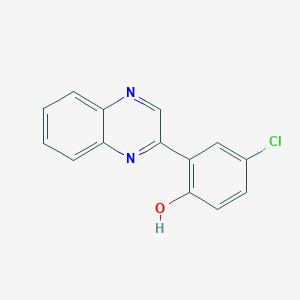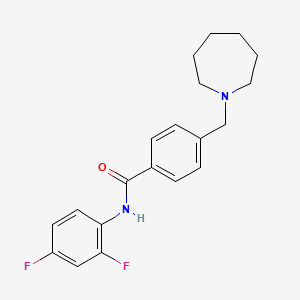
1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It has shown to have potential in the field of medicinal chemistry due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide is not fully understood. However, it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It can also modulate the activity of ion channels and receptors involved in pain and epilepsy. Additionally, it has shown to induce apoptosis in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide in lab experiments is its unique structural features and biological activities. It can be used as a tool compound to study various molecular targets and pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases such as pain, epilepsy, and cancer. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with potential in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable tool compound for the study of various molecular targets and pathways. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with N-(3-fluorophenyl)proline in the presence of a base such as triethylamine to yield the intermediate product. The intermediate product is then subjected to further reactions involving amide formation and purification to obtain the final product.
Scientific Research Applications
1-(2-chlorobenzoyl)-N-(3-fluorophenyl)prolinamide has been studied for its potential in various biomedical applications. One study showed that it has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Another study demonstrated that it has anticonvulsant activity and can be used as a potential treatment for epilepsy. Additionally, it has shown to have anticancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-15-8-2-1-7-14(15)18(24)22-10-4-9-16(22)17(23)21-13-6-3-5-12(20)11-13/h1-3,5-8,11,16H,4,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMMJKHTWGOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)
![3,5-dichloro-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6031743.png)

![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![N-[3-fluoro-5-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6031774.png)
![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)

![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)
![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)